molecular formula C6H7IN2 B2686806 4-Iodo-5-methylpyridin-2-amine CAS No. 1227581-81-8

4-Iodo-5-methylpyridin-2-amine

Cat. No. B2686806
CAS RN: 1227581-81-8
M. Wt: 234.04
InChI Key: MDOJMKSZNORAKR-UHFFFAOYSA-N
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Description

4-Iodo-5-methylpyridin-2-amine is an organic compound with a molecular formula of C5H7IN2. It is a colorless and odorless solid which is soluble in water, ethanol and methanol. It is a versatile reagent used in organic synthesis and has a wide range of applications in the scientific research field. It is also known as 4-iodo-5-methylpyridine-2-amine, 4-iodopyridine-2-amine, and 4-iodo-5-methylpyridin-2-amine.

Scientific Research Applications

Catalytic Aminocarbonylation Reactions

4-Iodo-5-methylpyridin-2-amine serves as a precursor in homogeneous catalytic aminocarbonylation reactions. These reactions are pivotal for synthesizing N-substituted nicotinamides and pyridyl-glyoxylamides, which are of significant biological interest. By employing 2-iodopyridine, 3-iodopyridine, and iodopyrazine with primary and secondary amines, including amino acid methyl esters, researchers have developed methods to obtain these compounds in synthetically acceptable yields. This process is facilitated by palladium catalysis and the use of elevated carbon monoxide pressure for certain derivatives, highlighting the compound's versatility and utility in organic synthesis aimed at potential pharmacological applications (Takács, Jakab, Petz, & Kollár, 2007).

Synthesis of Amino-Substituted Pyridylglyoxylamides

The compound is instrumental in the synthesis of amino-substituted pyridylglyoxylamides through palladium-catalysed aminocarbonylation. This method involves reacting iodopyridine model compounds with various amines, leading to the formation of nicotinamide analogues and dicarboxamides containing pyridyl moieties. Such derivatives are promising for further chemical modifications and investigations into their biological activities, demonstrating the utility of 4-Iodo-5-methylpyridin-2-amine in creating complex molecules for further pharmacological studies (Szőke, Takács, Berente, Petz, & Kollár, 2016).

Development of Water-Soluble BODIPY Dyes

In the field of chemical probes and fluorescent markers, 4-Iodo-5-methylpyridin-2-amine has been utilized in the development of water-soluble BODIPY (Boron-dipyrromethene) dyes. These dyes, functionalized with aryl iodide, enable organometallic couplings, leading to highly fluorescent probes suitable for various applications in biological imaging and assays. This application showcases the compound's role in enhancing the functionality and utility of fluorescent probes in biological research (Li, Han, Nguyen, & Burgess, 2008).

Amination of Aryl Halides

The compound is also a key reactant in the amination of aryl halides using copper catalysis. This process facilitates the conversion of bromopyridine into aminopyridine, highlighting its significance in modifying pyridine derivatives through amination. Such reactions are crucial for synthesizing compounds with varied biological activities, further illustrating the compound's importance in medicinal chemistry and drug development (Lang, Zewge, Houpis, & VolanteRalph, 2001).

properties

IUPAC Name

4-iodo-5-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOJMKSZNORAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-5-methylpyridin-2-amine

Synthesis routes and methods I

Procedure details

To a solution of N-(2,4-dimethoxybenzyl)-4-iodo-5-methylpyridin-2-amine (118 g, 310 mmol) in DCM (1900 mL) was added TFA (360 mL, 4830 mmol). The reaction mixture was allowed to stir at rt for 2 h and was then concentrated. The residue was dissolved in EtOAc and diluted with saturated aqueous NaHCO3. The mixture was extracted with EtOAc. The organic solutions were combined, washed with brine, dried over Na2SO4, filtered and concentrated to give 4-iodo-5-methylpyridin-2-amine (53 g, 75%) which was used in the next step without purification.
Name
N-(2,4-dimethoxybenzyl)-4-iodo-5-methylpyridin-2-amine
Quantity
118 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
reactant
Reaction Step One
Name
Quantity
1900 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 500 mL sealed tube 2-fluoro-4-iodo-5-methylpyridine (4.0 g, 16.81 mmol) in 12N ammonium hydroxide (300 mL) was heated to 110° C. for 72 hours. Upon cooling to room temperature a white solid separated. The solid was collected, washed with water and dried in vacuo to afford 4-iodo-5-methylpyridin-2-amine (I-28A) as an off-white solid which was carried on to the next step without purification. 1H-NMR (400 MHz, CDCl3) δ 7.82 (s, 1H), 7.04 (s, 1H), 4.27 (bs, 2H), 2.24 (s, 3H). MS m/z 235.0 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

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